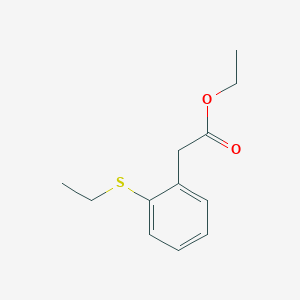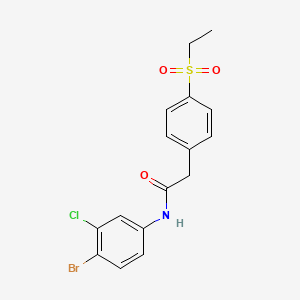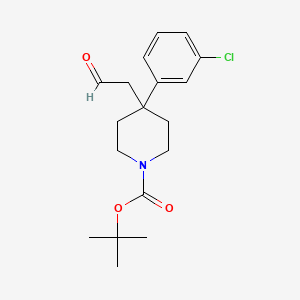
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile is a complex organic compound with the molecular formula C23H14N4 and a molecular weight of 346.391 g/mol . This compound is characterized by the presence of a quinoline ring fused with an indazole ring, which is further connected to a benzonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile typically involves the formation of the quinoline and indazole rings followed by their fusion and subsequent attachment to the benzonitrile group. One common method involves the use of transition-metal-free routes, which are advantageous due to their simplicity and efficiency . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as recycling agents, can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline and indazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline and indazole products.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or indazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline and indazole derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use .
Comparaison Avec Des Composés Similaires
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile can be compared with other similar compounds, such as:
Quinazoline and Quinazolinone Derivatives: These compounds share structural similarities with this compound and exhibit a range of biological activities.
Benzodiazole Derivatives: Compounds like 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile have similar structural features and are used in various scientific applications.
The uniqueness of this compound lies in its specific combination of quinoline, indazole, and benzonitrile groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H14N4 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
4-(4-quinolin-3-ylindazol-1-yl)benzonitrile |
InChI |
InChI=1S/C23H14N4/c24-13-16-8-10-19(11-9-16)27-23-7-3-5-20(21(23)15-26-27)18-12-17-4-1-2-6-22(17)25-14-18/h1-12,14-15H |
Clé InChI |
RVGXGQDKBADBIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C3=C4C=NN(C4=CC=C3)C5=CC=C(C=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)





